![molecular formula C13H16Cl2O B14316148 2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride CAS No. 110577-61-2](/img/structure/B14316148.png)
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chlorophenyl group attached to a butanoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride typically involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethylbutanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve a higher yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure efficient production. The process may include steps such as purification and isolation of the product to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The aromatic ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetone or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxidized aromatic compounds.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound may be used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It can be utilized in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their function or activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzyl chloride: Shares the chlorophenyl group but lacks the butanoyl chloride moiety.
3,3-Dimethylbutanoyl chloride: Contains the butanoyl chloride group but lacks the chlorophenyl group.
Fenvalerate: An insecticide with a similar aromatic structure but different functional groups.
Uniqueness
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride is unique due to the combination of the chlorophenyl and butanoyl chloride groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals.
Propriétés
Numéro CAS |
110577-61-2 |
|---|---|
Formule moléculaire |
C13H16Cl2O |
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride |
InChI |
InChI=1S/C13H16Cl2O/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3 |
Clé InChI |
XGODFUMQYAHJDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
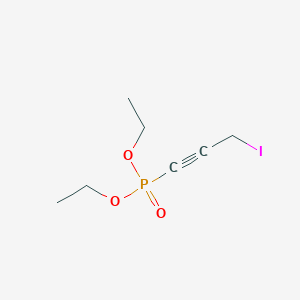
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)

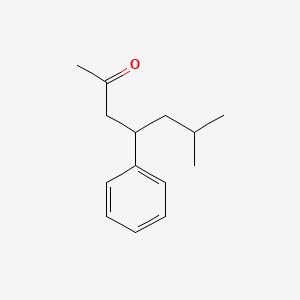
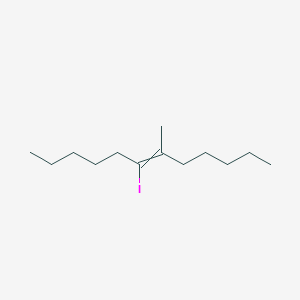
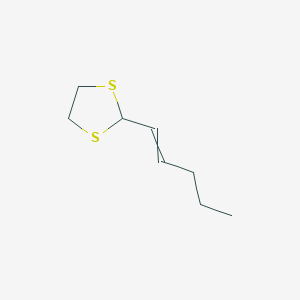
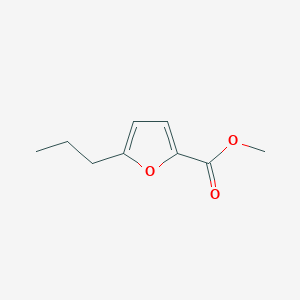
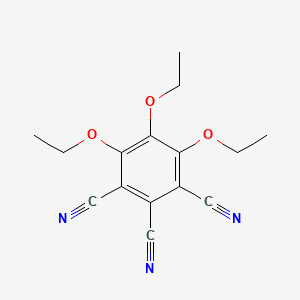
![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
